N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-11-2-3-13(20)12(8-11)14-9-26-18(21-14)22-17(23)10-1-4-15-16(7-10)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAZWVMTHAQNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Dichlorophenyl Group: The 2,5-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Construction of the Benzodioxine Moiety: The benzodioxine ring is formed through an intramolecular cyclization reaction, often involving the use of a suitable catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzodioxine moiety.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target and leading to a biological effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The compound’s closest analogs differ primarily in the heterocyclic core (thiazole vs. oxadiazole or thiadiazole) and substituents on the aryl groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Spectral and Physicochemical Properties
- IR Spectroscopy : Thiazole derivatives like the target compound show characteristic C=S stretching vibrations (~1243–1258 cm⁻¹) and NH bands (~3150–3319 cm⁻¹). In contrast, oxadiazoles lack C=S but display strong C=O and C=N stretches .
- Solubility : The 2,3-dihydro-1,4-benzodioxine moiety in the target compound improves aqueous solubility compared to purely aromatic analogs like trimethoxybenzamide derivatives .
Biological Activity
Overview
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its biological efficacy and interaction with various molecular targets.
Structural Characteristics
The molecular formula for this compound is . Its structure includes:
- Thiazole Ring : Known for its significant biological activities.
- Dichlorophenyl Moiety : Enhances the compound's interaction with biological targets.
- Benzodioxine Structure : Provides stability and potential for further functionalization.
Antimicrobial Properties
Compounds containing thiazole rings are often investigated for their antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against a range of bacteria and fungi. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity due to its structural features that facilitate interaction with microbial enzymes or cell membranes.
Anti-inflammatory Activity
The presence of the thiazole ring may also contribute to anti-inflammatory effects. Compounds with similar structures have shown potential in inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound could be a candidate for further research in inflammatory disease models .
Anticancer Potential
Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, compounds similar to this compound have been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. Specific studies are needed to evaluate the IC50 values against different cancer cell lines to establish its efficacy .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to receptors that regulate cellular functions.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a thiazole intermediate with a substituted benzodioxine-carboxamide. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF under nitrogen .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., cyclization) to prevent side reactions.
- Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
- Yield optimization : Adjust stoichiometry of 2,5-dichlorophenyl precursors and monitor reaction progress via TLC.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. To address this:
- Standardize assays : Replicate studies using identical microbial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
- Test structural analogs : Synthesize derivatives with modifications to the dichlorophenyl or thiazole moieties to isolate bioactive groups .
- Control solvent effects : Use DMSO concentrations ≤1% to avoid false negatives .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in anticancer studies?
- Methodological Answer : Employ a multi-modal approach:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Apoptosis assays : Measure caspase-3/7 activation in HeLa cells via fluorogenic substrates (e.g., DEVD-AMC) .
- Molecular docking : Model interactions with target proteins (e.g., PARP-1) using AutoDock Vina; validate with site-directed mutagenesis .
Q. How can researchers mitigate safety risks during handling and storage?
- Methodological Answer : Follow protocols aligned with P-codes from chemical safety guidelines:
- P210 : Store in airtight containers at 4°C, away from ignition sources .
- P201 : Pre-review SDS for toxicity data (e.g., LD50 in rodents: 320 mg/kg).
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (IC50 ± 95% CI) using software like GraphPad Prism .
- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.
- Synergy assessment : For combination therapies, calculate Combination Index (CI) via the Chou-Talalay method .
Q. How should researchers design experiments to evaluate the compound’s metabolic stability?
- Methodological Answer :
- In vitro microsomal assays : Incubate with rat liver microsomes (0.5 mg/mL) and NADPH; monitor depletion via LC-MS/MS at 0, 15, 30, 60 min .
- CYP inhibition screening : Test against CYP3A4/2D6 isozymes using luminescent substrates.
- Metabolite ID : Use high-resolution Q-TOF MS with MSE data acquisition to fragment unknown peaks .
Theoretical & Framework Alignment
Q. How can the compound’s research be integrated into broader pharmacological or synthetic frameworks?
- Methodological Answer :
- SAR studies : Map substituent effects to existing QSAR models for thiazole-based antimicrobials .
- Pathway analysis : Link mechanistic data to disease pathways (e.g., oxidative stress in neurodegeneration) using KEGG or Reactome .
- Collaborative validation : Share derivatives with academic consortia for independent bioactivity verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
